Cas no 2096331-73-4 (2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Ethylsulfonylphenylboronic acid, pinacol ester
- 3-(Ethylsulfonyl)phenylboronic Acid Pinacol Ester
- SY030792
- 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD16660312
- Inchi: 1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3
- InChI Key: CBOADIUKJNYYPC-UHFFFAOYSA-N
- SMILES: S(CC)(C1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 436
- Topological Polar Surface Area: 61
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A469684-1g |
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096331-73-4 | 97% | 1g |
$96.0 | 2024-04-21 | |
| abcr | AB273817-250 mg |
3-Ethylsulfonylphenylboronic acid, pinacol ester; 98% |
2096331-73-4 | 250 mg |
€178.00 | 2023-07-20 | ||
| abcr | AB273817-1 g |
3-Ethylsulfonylphenylboronic acid, pinacol ester; 98% |
2096331-73-4 | 1 g |
€339.50 | 2023-07-20 | ||
| abcr | AB273817-5 g |
3-Ethylsulfonylphenylboronic acid, pinacol ester; 98% |
2096331-73-4 | 5 g |
€858.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | D776022-5g |
3-(Ethylsulfonyl)phenylboronic Acid Pinacol Ester |
2096331-73-4 | 95% | 5g |
$825 | 2025-02-20 | |
| A2B Chem LLC | AX05787-250mg |
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096331-73-4 | 97% | 250mg |
$143.00 | 2024-04-20 | |
| A2B Chem LLC | AX05787-1g |
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096331-73-4 | 97% | 1g |
$255.00 | 2024-04-20 | |
| A2B Chem LLC | AX05787-5g |
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2096331-73-4 | 97% | 5g |
$609.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D776022-5g |
3-(Ethylsulfonyl)phenylboronic Acid Pinacol Ester |
2096331-73-4 | 95% | 5g |
$825 | 2025-02-25 | |
| eNovation Chemicals LLC | D776022-5g |
3-(Ethylsulfonyl)phenylboronic Acid Pinacol Ester |
2096331-73-4 | 95% | 5g |
$825 | 2024-07-20 |
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to CAS No 2096331-73-4: 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound CAS No 2096331-73-4, also known as 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of dioxaborolanes, which are cyclic boron-containing compounds with significant applications in organic synthesis and materials science. The molecule features a dioxaborolane core substituted with an ethylsulfonyl group and multiple methyl substituents, making it a versatile building block for various chemical transformations.
Recent advancements in synthetic chemistry have highlighted the potential of dioxaborolanes as intermediates in the construction of complex molecular architectures. The presence of the ethylsulfonyl group in this compound introduces additional functional diversity, enabling it to participate in a wide range of reactions such as Suzuki-Miyaura couplings and other cross-coupling reactions. These reactions are pivotal in the synthesis of biologically active molecules and advanced materials.
The structure of CAS No 2096331-73-4 is characterized by a rigid bicyclic framework that provides stability and facilitates precise control over stereochemistry during synthetic processes. The methyl groups attached to the dioxaborolane ring contribute to its lipophilicity and solubility properties, which are critical for its application in drug delivery systems and polymer chemistry.
Emerging research has demonstrated the utility of this compound in the development of novel boron-containing materials for optoelectronic applications. The unique electronic properties of the dioxaborolane core make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices.
In addition to its synthetic applications, CAS No 2096331-73-4 has shown promise in biological systems. Studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in anti-inflammatory drug development.
The synthesis of CAS No 2096331-73-4 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The key steps include the formation of the dioxaborolane ring through a [2+2] cycloaddition reaction followed by selective substitution to introduce the ethylsulfonyl group and methyl substituents.
From an environmental perspective, researchers have conducted life cycle assessments (LCAs) to evaluate the sustainability of this compound's production processes. These studies have identified opportunities for reducing energy consumption and minimizing waste generation during synthesis.
In conclusion, CAS No 2096331-73-4: 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple scientific disciplines. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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